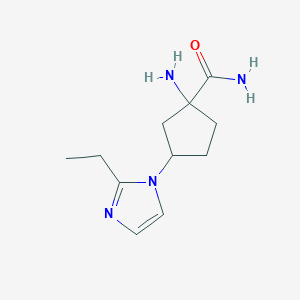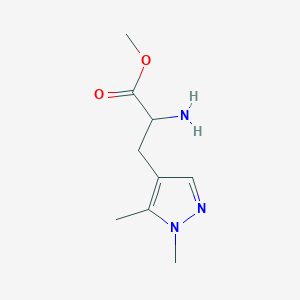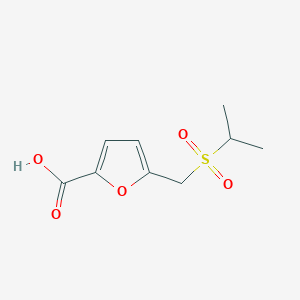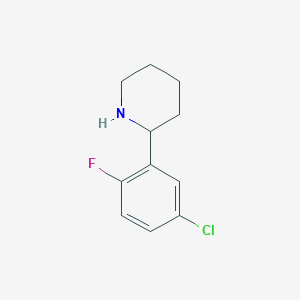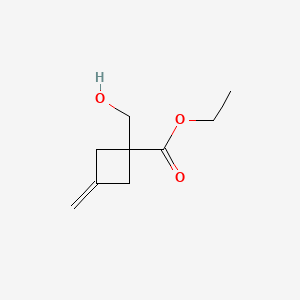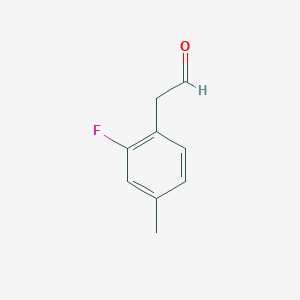
2-(2-Fluoro-4-methylphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of acetaldehyde, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is then oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation for the reduction step and continuous flow processes for the oxidation step to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methylphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(2-Fluoro-4-methylphenyl)acetic acid.
Reduction: 2-(2-Fluoro-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Fluoro-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-2-methylphenyl)acetaldehyde
- 2-Fluoro-4-methylaniline
- 2-Fluoro-4-methylphenol
Uniqueness
2-(2-Fluoro-4-methylphenyl)acetaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
UPKVNYLWRAXOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


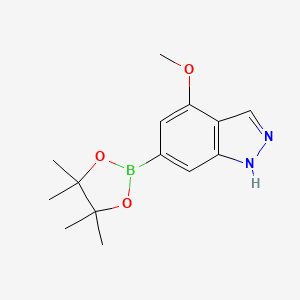
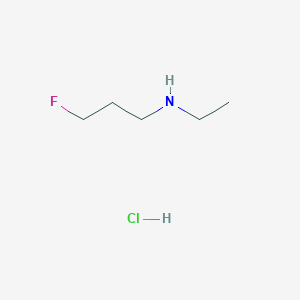
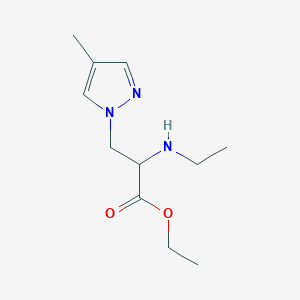
amine](/img/structure/B13534442.png)
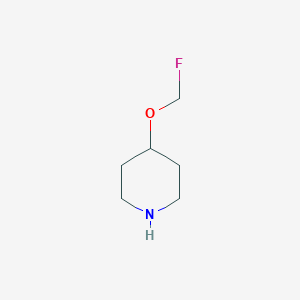
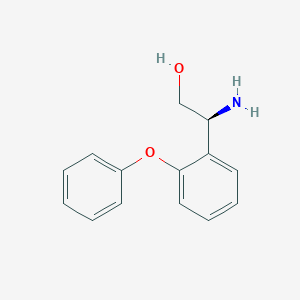
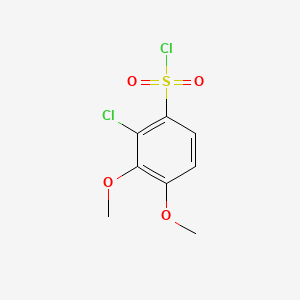
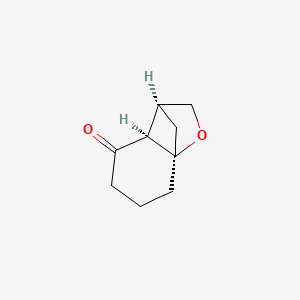
![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)
